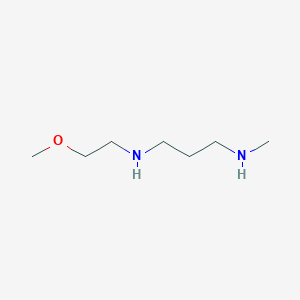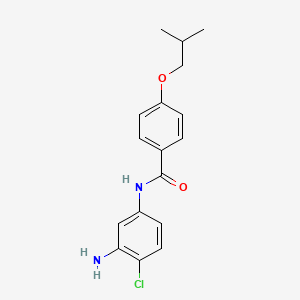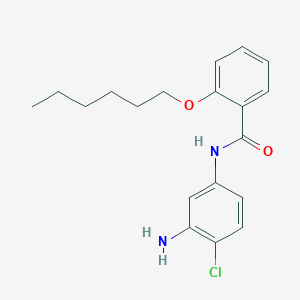
N-(5-Amino-2-fluorophenyl)-4-(2-ethoxyethoxy)-benzamide
Descripción general
Descripción
N-(5-Amino-2-fluorophenyl)-4-(2-ethoxyethoxy)-benzamide, commonly referred to as 5-Amino-2-fluorobenzamide (5-AFB), is an important building block for the synthesis of various pharmaceuticals and other compounds. It is a versatile synthetic intermediate that can be used to produce a wide range of compounds, including drugs, herbicides, and insecticides. 5-AFB is an important intermediate in the synthesis of many drugs, including antifungal agents, antibiotics, and antihistamines. It has also been used in the production of dyes and pigments. In addition, 5-AFB has been used as a model compound for the study of the mechanism of action of various drugs.
Aplicaciones Científicas De Investigación
Novel Antineoplastic Agents
Research has explored novel series of compounds with significant cytotoxic properties, potentially more potent than contemporary anticancer drugs. These compounds exhibit selective toxicity towards tumors and have the ability to modulate multi-drug resistance, acting through mechanisms like apoptosis induction, reactive oxygen species generation, and mitochondrial function disruption. Their promising antimalarial and antimycobacterial properties also highlight a versatile therapeutic potential (Mohammad Hossain et al., 2020).
Benzoxaboroles in Medicine
Benzoxaboroles, derivatives of phenylboronic acids, have been recognized for their exceptional properties and wide applications, including biological activity leading to clinical trials. Their ability to bind hydroxyl compounds positions them as potential molecular receptors for sugars and glycoconjugates, indicating their role in developing therapeutic agents (Agnieszka Adamczyk-Woźniak et al., 2009).
Supramolecular Chemistry Applications
Compounds like benzene-1,3,5-tricarboxamide (BTA) have found extensive use in supramolecular chemistry, benefiting from their simple structure and self-assembly behavior. Their applications range from nanotechnology and polymer processing to biomedical fields, underlining the adaptability of such molecular structures in various scientific research domains (S. Cantekin et al., 2012).
Advanced Oxidation Processes
The degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) involves complex kinetics and mechanisms, leading to various by-products. Understanding these pathways and the biotoxicity of resultant compounds is crucial in environmental sciences and pharmacology, reflecting on the broader applications of chemical research in addressing pollution and drug metabolism (Mohammad Qutob et al., 2022).
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-2-22-9-10-23-14-6-3-12(4-7-14)17(21)20-16-11-13(19)5-8-15(16)18/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDLHXPLBQXQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-(2-ethoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




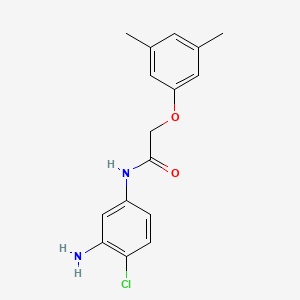



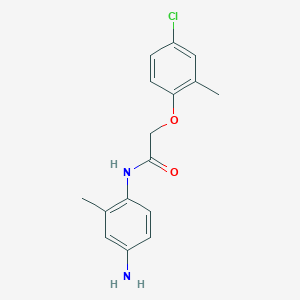

![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)

![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)
